molecular formula C11H12N2O3 B11796189 5-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid

5-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid

Cat. No.: B11796189
M. Wt: 220.22 g/mol
InChI Key: WUFXIAVYYOBXBN-UHFFFAOYSA-N
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Description

5-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid is a heterocyclic compound that combines a pyrazole ring with a furan ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and furan moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 1,5-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.

    Attachment of the Furan Ring: The furan ring can be introduced by reacting the pyrazole derivative with a furan-2-carboxylic acid derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 5-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)furan-2-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

5-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammatory and metabolic diseases.

    Materials Science: The unique electronic properties of the furan and pyrazole rings make this compound a candidate for use in organic electronics and photovoltaic devices.

    Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 5-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites of enzymes. The furan ring may contribute to the compound’s overall stability and electronic properties, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the furan ring.

    Furan-2-carboxylic acid: A simpler furan derivative without the pyrazole ring.

    5-(1H-Pyrazol-3-yl)methyl)furan-2-carboxylic acid: A similar compound with a different substitution pattern on the pyrazole ring.

Uniqueness

5-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid is unique due to the combination of the pyrazole and furan rings in its structure. This dual-ring system imparts distinct electronic and steric properties, making it a versatile scaffold for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

5-[(1,5-dimethylpyrazol-3-yl)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C11H12N2O3/c1-7-5-8(12-13(7)2)6-9-3-4-10(16-9)11(14)15/h3-5H,6H2,1-2H3,(H,14,15)

InChI Key

WUFXIAVYYOBXBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)CC2=CC=C(O2)C(=O)O

Origin of Product

United States

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